Anditixafortide
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Overview
Description
It is primarily used as an endoradiotherapeutic vector in the treatment of various cancers, including multiple myeloma and lymphomas . The compound is designed to bind specifically to the CXCR4 receptor, which is overexpressed in many types of cancer cells, making it a valuable tool in targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anditixafortide involves the formation of a cyclic peptide structure. The sequence includes Nal-Gly-(3-I-d-Tyr)-(N-Me-Orn(AMBA-DOTA)). The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support . The final product is then cyclized to form the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under stringent conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Anditixafortide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-I-d-Tyr residue can be substituted with other halogens or functional groups.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the sulfur-containing residues.
Common Reagents and Conditions
Substitution Reactions: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like dithiothreitol (DTT) are employed.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of the peptide .
Scientific Research Applications
Anditixafortide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Employed in the study of CXCR4 receptor interactions and signaling pathways.
Medicine: Utilized in targeted cancer therapy, particularly for cancers that overexpress the CXCR4 receptor.
Industry: Applied in the development of radiopharmaceuticals for diagnostic imaging and therapy.
Mechanism of Action
Anditixafortide exerts its effects by binding to the CXCR4 receptor, a G-protein-coupled receptor involved in various cellular processes, including cell migration, proliferation, and survival . The binding of this compound to CXCR4 inhibits the receptor’s interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby blocking downstream signaling pathways that promote cancer cell growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Motixafortide: Another CXCR4-targeting peptide used for hematopoietic stem cell mobilization.
Plerixafor: A small molecule CXCR4 antagonist used in stem cell mobilization.
Uniqueness
Anditixafortide is unique due to its cyclic peptide structure, which provides high binding affinity and specificity for the CXCR4 receptor. This makes it particularly effective in targeting cancer cells that overexpress CXCR4, offering advantages over other CXCR4-targeting agents .
Properties
CAS No. |
1821136-83-7 |
---|---|
Molecular Formula |
C60H79IN14O14 |
Molecular Weight |
1347.3 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C60H79IN14O14/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65)/t45-,46-,47+,48+/m0/s1 |
InChI Key |
AZOFCLCXFADPRO-JRTLPCBOSA-N |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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